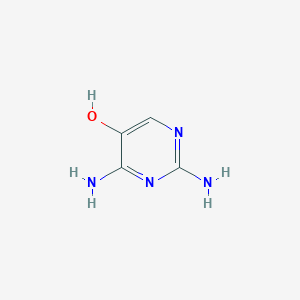

2,4-Diaminopyrimidin-5-ol

Overview

Description

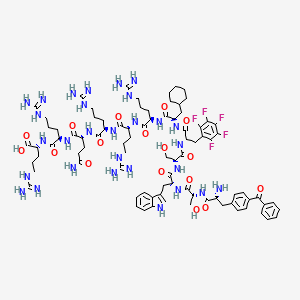

2,4-Diaminopyrimidin-5-ol is a chemical compound with the molecular formula C4H8Cl2N4O and a molecular weight of 199.04 . It is typically stored at room temperature in an inert atmosphere .

Synthesis Analysis

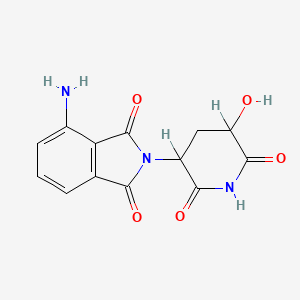

The synthesis of 2,4-Diaminopyrimidin-5-ol-based derivatives has been reported in the literature . These compounds were designed and synthesized as inhibitors of dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR), with side chains to occupy the glycerol binding site .Scientific Research Applications

Specific Scientific Field

Summary of the Application

2,4-Diaminopyrimidine-based compounds have been synthesized and evaluated as potential antibacterial drugs, specifically against Bacillus anthracis .

Methods of Application

The structures of these drug candidates are comprised of a 2,4-diaminopyrimidine ring, a 3,4-dimethoxybenzyl ring, and an N-acryloyl-substituted 1,2-dihydrophthalazine ring .

Results or Outcomes

The biological activity of these compounds was assessed by measuring the MIC and K values to identify the most potent drug candidate .

Application in Anti-Inflammatory Drugs

Specific Scientific Field

Summary of the Application

Pyrimidines, including 2,4-Diaminopyrimidin-5-ol, display a range of pharmacological effects including anti-inflammatory .

Methods of Application

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Application in Anti-Tubercular Activities

Specific Scientific Field

Summary of the Application

2,4-Diaminopyrimidine core-based derivatives have been synthesized and evaluated for their anti-tubercular activities .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The specific results or outcomes obtained are not detailed in the source .

Application in Anti-Tubercular Drugs

Specific Scientific Field

Summary of the Application

2,4-Diaminopyrimidine core-based derivatives have been synthesized and evaluated for their anti-tubercular activities .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

Among the synthesized compounds, compound 16l showed a good anti-TB activity (MIC = 6.25 μg/mL) with a significant selectivity against vero cells .

Application in Antibiotic Resistance

Specific Scientific Field

Summary of the Application

2,4-Diaminopyrimidine-based drug candidates have been synthesized and evaluated against Bacillus anthracis .

Methods of Application

The structures of these drug candidates are comprised of a 2,4-diaminopyrimidine ring, a 3,4-dimethoxybenzyl ring, and an N-acryloyl-substituted 1,2-dihydrophthalazine ring .

Results or Outcomes

The biological activity of these compounds was assessed by measurement of the MIC and K values to identify the most potent drug candidate .

Application in Anticancer Drugs

Specific Scientific Field

Summary of the Application

2,4-Diaminopyrimidine derivatives possessing triazolopiperazine or 1,4,8-triazaspiro [4.5]decan-3-one scaffolds have been synthesized for developing novel therapeutic agents with anticancer activities .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

Preliminary investigations showed that some compounds exhibited moderate to excellent potency against four tested .

Application in Tuberculosis Treatment

Specific Scientific Field

Summary of the Application

2,4-Diaminopyrimidine core-based derivatives have been synthesized and evaluated for their anti-tubercular activities . The dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) is believed to be an important drug target in anti-TB drug development .

Methods of Application

The compounds were designed to contain a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site with proper hydrophilicity for cell entry .

Results or Outcomes

Among the synthesized compounds, compound 16l showed a good anti-TB activity (MIC = 6.25 μg/mL) with a significant selectivity against vero cells .

Application in Antibiotic Resistance

Specific Scientific Field

Summary of the Application

2,4-Diaminopyrimidine-based drug candidates have been synthesized and evaluated against Bacillus anthracis .

Methods of Application

The structures of these drug candidates are comprised of a 2,4-diaminopyrimidine ring, a 3,4-dimethoxybenzyl ring, and an N-acryloyl-substituted 1,2-dihydrophthalazine ring .

Results or Outcomes

The biological activity was assessed by measurement of the MIC and K values to identify the most potent drug candidate .

Application in Anticancer Drugs

Specific Scientific Field

Summary of the Application

2,4-Diaminopyrimidine derivatives possessing triazolopiperazine or 1,4,8-triazaspiro [4.5]decan-3-one scaffolds have been synthesized for developing novel therapeutic agents with anticancer activities .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

Preliminary investigations showed that some compounds exhibited moderate to excellent potency against four tested .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2,4-diaminopyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-3-2(9)1-7-4(6)8-3/h1,9H,(H4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGHJCYLMLPCCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40520111 | |

| Record name | 2,4-Diaminopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40520111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diaminopyrimidin-5-ol | |

CAS RN |

70035-83-5 | |

| Record name | 2,4-Diaminopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40520111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B1668681.png)

![N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide](/img/structure/B1668685.png)

![(6S)-6-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B1668688.png)

![methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1668690.png)

![N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide](/img/structure/B1668694.png)